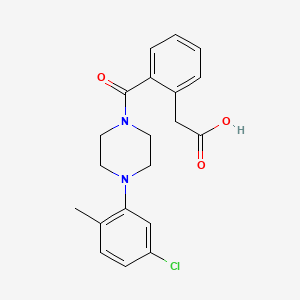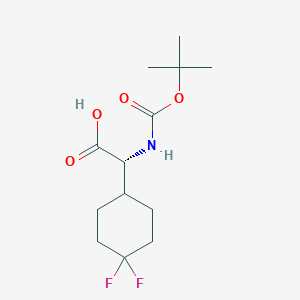
2-(2-((4-(5-Chloro-2-methylphenyl)piperazinyl)carbonyl)phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Dieckmann Cyclization in Synthesis
Dieckmann cyclization, a method for forming piperazine-2,5-diones from specific substructures, showcases the compound's relevance in synthetic routes. This technique is utilized for constructing piperazine derivatives by cyclizing chains that include terminal methylene groups activated by various functional groups. The process begins with β-(alkylamino)alcohols or related starting materials, proceeding through standard acylation and oxidation steps, demonstrating the compound's utility in synthesizing complex cyclic structures (Aboussafy & Clive, 2012).
Antimicrobial and Antioxidant Agents
The compound's framework serves as a precursor for synthesizing derivatives with antimicrobial and antioxidant properties. For instance, novel compounds bearing the pyrazolyl moiety, synthesized through reactions involving 2-aminobenzoic acid, displayed significant antimicrobial and antioxidant activities. This application illustrates the compound's role in generating new molecules with potential therapeutic benefits (Haneen et al., 2019).
Anticancer Activity
A series of novel carbazole derivatives were synthesized starting from carbazole, leading to compounds with significant antibacterial, antifungal, and anticancer activities. This application highlights the potential of piperazine-1-yl) methyl derivatives in the development of new anticancer agents, specifically active against Human Breast Cancer Cell Line MCF7 (Sharma, Kumar, & Pathak, 2014).
N-Acyliminium Ion Chemistry
The synthesis of 2,6-bridged piperazine-3-ones via N-acyliminium ion chemistry from alpha-amino acids showcases another application in synthetic organic chemistry. This method involves selective reduction and trapping of N-acyliminium ions by nucleophilic side chains, illustrating the compound's utility in generating structurally diverse piperazine derivatives (Veerman et al., 2003).
Synthesis of Chiral Esters
The synthesis of chiral 3-oxo-6-[(phenylmethoxy)-carbonyl]-2-piperazineacetic acid esters from L- or D-serine demonstrates the compound's application in producing stereochemically complex molecules. These esters are designed for presenting an aspartic acid side chain, highlighting its role in the synthesis of compounds with specific stereochemical configurations (Kogan & Rawson, 1992).
Eigenschaften
IUPAC Name |
2-[2-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-14-6-7-16(21)13-18(14)22-8-10-23(11-9-22)20(26)17-5-3-2-4-15(17)12-19(24)25/h2-7,13H,8-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGYJBKURNAYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=CC=C3CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2884579.png)
![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2884580.png)
![tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate](/img/structure/B2884582.png)

![3-amino-2-[(2,5-dimethoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2884586.png)


![3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride](/img/structure/B2884589.png)
![N,N-diethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2884590.png)

![Di-tert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2884592.png)
![2-Amino-3-phenyl-1-[4-(2-pyridyl)piperazino]-1-propanone](/img/structure/B2884593.png)
![4-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2884596.png)